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Compound of Interest

Compound Name: 3-Cyclopropylpropan-1-ol

Cat. No.: B1321769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyclopropylpropan-1-ol, a
unique alcohol incorporating a cyclopropyl moiety. This document details its chemical and
physical properties, outlines detailed synthesis protocols, and explores its applications,
particularly within the realm of drug discovery and development. The information is curated for
professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

The IUPAC name for this compound is 3-cyclopropylpropan-1-ol[1]. It is a primary alcohol
characterized by a propyl chain with a terminal hydroxyl group and a cyclopropy! substituent at
the 3-position. This combination of a flexible alkyl chain and a rigid, strained cyclopropyl ring
imparts distinct steric and electronic properties that are of interest in synthetic and medicinal
chemistry[2].

Table 1: Physicochemical and Computed Properties of 3-Cyclopropylpropan-1-ol
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Property Value Source(s)
IUPAC Name 3-cyclopropylpropan-1-ol [1]
CAS Number 5618-01-9 [1]
Molecular Formula CeH120 [1]
Molecular Weight 100.16 g/mol [1]
Appearance Clear liquid [2]
Boiling Point 163-164 °C (Predicted)

XLogP3 1.4 [1]
Topological Polar Surface Area  20.2 A2 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C);untg p ! s
Rotatable Bond Count 3 [1]
Exact Mass 100.088815002 Da [1]
SMILES Clcciccco [1]
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Synthesis of 3-Cyclopropylpropan-1-ol

Several synthetic routes to 3-cyclopropylpropan-1-ol have been described, including the
reduction of corresponding cyclopropyl ketones or aldehydes, and the hydroboration-oxidation
of allylcyclopropane[2]. Below is a detailed experimental protocol for a plausible two-step
synthesis starting from cyclopropanecarboxaldehyde.

Workflow for the Synthesis of 3-Cyclopropylpropan-1-ol
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Caption: Synthetic workflow for 3-Cyclopropylpropan-1-ol.

Experimental Protocol: Synthesis via Reduction of 3-Cyclopropylpropanal

This protocol is adapted from standard organic synthesis procedures for aldehyde reduction.

Step 1: Preparation of 3-Cyclopropylpropanal (if not commercially available)

One potential route to the precursor aldehyde is through the Wittig reaction of
cyclopropanecarboxaldehyde with an appropriate phosphonium ylide to extend the carbon
chain, followed by selective reduction.
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Step 2: Reduction of 3-Cyclopropylpropanal to 3-Cyclopropylpropan-1-ol

» Materials and Reagents:

o 3-Cyclopropylpropanal (1.0 eq)

o Lithium aluminum hydride (LiAlH4) (1.1 eq)

o Anhydrous diethyl ether or tetrahydrofuran (THF)

o Distilled water

o 10% Sulfuric acid (H2S0a4)

o Saturated sodium chloride solution (brine)

o Anhydrous magnesium sulfate (MgSOa)

e Procedure:

o A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with
lithium aluminum hydride (1.1 eq) suspended in anhydrous diethyl ether.

o The suspension is cooled to 0 °C in an ice bath.

o A solution of 3-cyclopropylpropanal (1.0 eq) in anhydrous diethyl ether is added dropwise
from the dropping funnel to the stirred LiAIH4 suspension at a rate that maintains the
temperature below 5 °C.

o After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for an additional 2-3 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC).

o Upon completion, the reaction is carefully quenched by slowly adding distilled water
dropwise at 0 °C to decompose the excess LiAlHa. This is followed by the addition of 10%
sulfuric acid until the precipitated aluminum salts dissolve.
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o The mixture is transferred to a separatory funnel, and the organic layer is separated. The
agueous layer is extracted three times with diethyl ether.

o The combined organic extracts are washed with brine, dried over anhydrous magnesium
sulfate, filtered, and the solvent is removed under reduced pressure using a rotary
evaporator.

o The crude product can be purified by fractional distillation to yield pure 3-
cyclopropylpropan-1-ol.

Applications in Drug Development and Research

The cyclopropyl group is a "bioisostere" for various functional groups and is increasingly
incorporated into drug candidates to modulate their physicochemical and pharmacological
properties. The inclusion of a cyclopropyl ring can:

o Enhance Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those
in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450
enzymes.

e Improve Potency and Selectivity: The rigid structure of the cyclopropyl group can lock a
molecule into a specific conformation that is optimal for binding to a biological target, thereby
increasing potency and selectivity.

¢ Modulate Lipophilicity: The cyclopropyl group can fine-tune the lipophilicity of a molecule,
which is a critical parameter for its absorption, distribution, metabolism, and excretion
(ADME) profile.

While there is limited publicly available information on specific drug candidates containing the
3-cyclopropylpropan-1-ol scaffold, its structural motifs are relevant to medicinal chemistry.
The primary alcohol provides a handle for further functionalization, allowing for its incorporation
into larger, more complex molecules as a building block[2]. The cyclopropyl moiety, separated
from the reactive hydroxyl group by a propyl linker, can probe binding pockets in target proteins
where its unique steric and electronic properties can be advantageous.

Safety and Handling
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GHS Hazard Statements:

H226: Flammable liquid and vapor.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements: Standard laboratory safety precautions should be observed when
handling 3-cyclopropylpropan-1-ol. This includes working in a well-ventilated fume hood,
wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and
a lab coat. It should be stored in a cool, dry place away from ignition sources.

This guide provides a foundational understanding of 3-cyclopropylpropan-1-ol for its
application in research and development. The unique combination of a reactive alcohol and a
metabolically robust cyclopropyl group makes it a valuable synthon for the creation of novel
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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